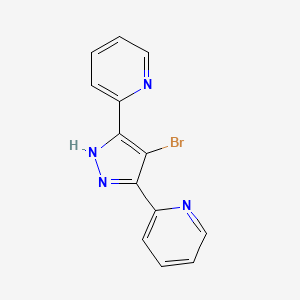
2-(3-Bromopropyl)phthalazin-1(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Bromopropyl)phthalazin-1(2H)-one is a chemical compound with the molecular formula C11H10BrN2O It is a derivative of phthalazine, a bicyclic heterocycle containing nitrogen atoms at positions 1 and 2
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromopropyl)phthalazin-1(2H)-one typically involves the reaction of phthalazin-1(2H)-one with 1,3-dibromopropane. The reaction is usually carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, industrial production would require stringent quality control measures to ensure the consistency and safety of the final product.
化学反応の分析
Types of Reactions
2-(3-Bromopropyl)phthalazin-1(2H)-one can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the 3-bromopropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized under specific conditions to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the phthalazine ring or the 3-bromopropyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(3-azidopropyl)phthalazin-1(2H)-one, while oxidation with potassium permanganate could produce 2-(3-hydroxypropyl)phthalazin-1(2H)-one.
科学的研究の応用
2-(3-Bromopropyl)phthalazin-1(2H)-one has several scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules, particularly those containing phthalazine moieties.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: Researchers use it to study the interactions of phthalazine derivatives with biological targets, such as enzymes or receptors.
作用機序
The mechanism of action of 2-(3-Bromopropyl)phthalazin-1(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromopropyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby affecting their function.
類似化合物との比較
Similar Compounds
2-(3-Chloropropyl)phthalazin-1(2H)-one: Similar structure but with a chlorine atom instead of bromine.
2-(3-Iodopropyl)phthalazin-1(2H)-one: Contains an iodine atom instead of bromine.
2-(3-Hydroxypropyl)phthalazin-1(2H)-one: The bromine atom is replaced by a hydroxyl group.
Uniqueness
2-(3-Bromopropyl)phthalazin-1(2H)-one is unique due to the presence of the bromine atom, which makes it more reactive in nucleophilic substitution reactions compared to its chloro or iodo analogs. This reactivity can be advantageous in synthetic applications where selective modification of the phthalazine ring is desired.
特性
CAS番号 |
923569-73-7 |
|---|---|
分子式 |
C11H11BrN2O |
分子量 |
267.12 g/mol |
IUPAC名 |
2-(3-bromopropyl)phthalazin-1-one |
InChI |
InChI=1S/C11H11BrN2O/c12-6-3-7-14-11(15)10-5-2-1-4-9(10)8-13-14/h1-2,4-5,8H,3,6-7H2 |
InChIキー |
BLVLCYRZBVVNGZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)CCCBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


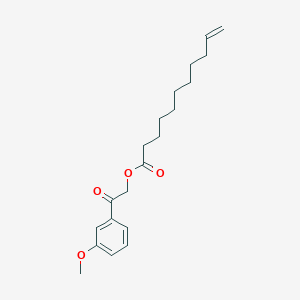



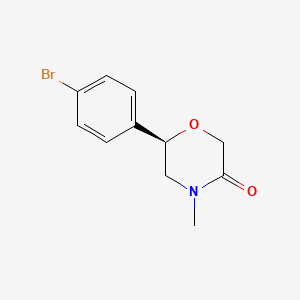
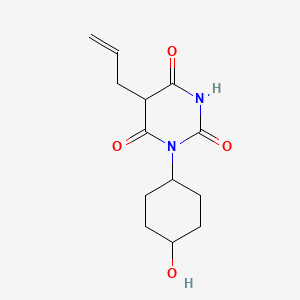
![N-(2-Chloroethyl)-N'-[3-(4-methoxybutyl)phenyl]urea](/img/structure/B14174012.png)
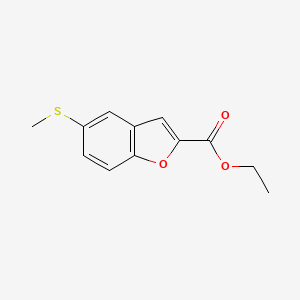
![2-(4-Ethylbenzylidene)-6-methyl-2H-thiazolo[3,2-b][1,2,4]triazine-3,7-dione](/img/structure/B14174030.png)
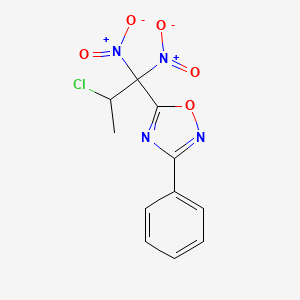
![1-[Chloro(4-fluorophenyl)methyl]-4-(trifluoromethyl)benzene](/img/structure/B14174036.png)
![N-[(4-fluorophenyl)methyl]benzamide](/img/structure/B14174040.png)
